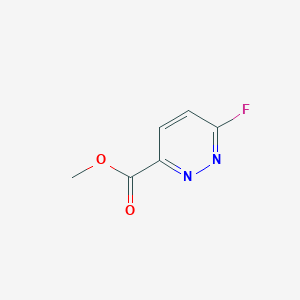![molecular formula C20H16BrNO2 B2914227 (E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 860788-45-0](/img/structure/B2914227.png)
(E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of chalcone, which is a class of organic compounds with the molecular formula C15H12O2. Chalcones consist of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system . In this case, the A ring is a 4-bromophenyl group, the B ring is a 4-methoxyphenyl group, and the α,β-unsaturated carbonyl system is attached to a pyrrole ring .
Molecular Structure Analysis
The compound has a conjugated system, which means it has alternating single and double bonds. This allows for the delocalization of π electrons across all the adjacent aligned p-orbitals, providing stability to the molecule .Chemical Reactions Analysis
Chalcones are known to undergo a variety of chemical reactions, including cyclization and addition reactions, due to the presence of the α,β-unsaturated carbonyl system .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of the bromine atom might increase the compound’s reactivity and polarity .Applications De Recherche Scientifique
Synthesis of Pyrroloquinolines and Ullazines : Das, Ghosh, and Koenig (2016) described the synthesis of pyrrolo[1,2-a]quinolines and ullazines using compounds similar to "(E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one." These compounds were synthesized via a light-mediated annulation reaction and showed potential for further chemical applications (Das, Ghosh, & Koenig, 2016).
Formation of Dihydropyrazoles : Mahesha et al. (2021) explored the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from precursors including "(E)-1-(4-Methoxyphenyl)-3-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one." This research contributes to the field of organic synthesis and chemical characterization (Mahesha et al., 2021).
Synthesis of Antimicrobial Agents : Hublikar et al. (2019) synthesized a series of novel pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities. Their research indicates the significance of these compounds as potential antimicrobial agents (Hublikar et al., 2019).
Study of Glycolic Acid Oxidase Inhibitors : Rooney et al. (1983) investigated a series of novel pyrrole derivatives as inhibitors of glycolic acid oxidase, highlighting their potential in biochemical applications (Rooney et al., 1983).
Metal-free Synthesis of Pyrrole Derivatives : Kumar, Rāmānand, and Tadigoppula (2017) developed an efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives. This research advances the field of green chemistry (Kumar, Rāmānand, & Tadigoppula, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2/c1-24-19-9-3-16(4-10-19)20(23)11-2-15-12-13-22(14-15)18-7-5-17(21)6-8-18/h2-14H,1H3/b11-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHMGFGGDDPZPU-BIIKFXOESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CN(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CN(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




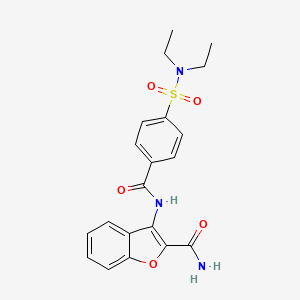

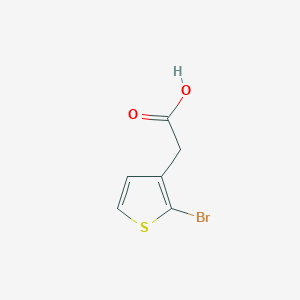
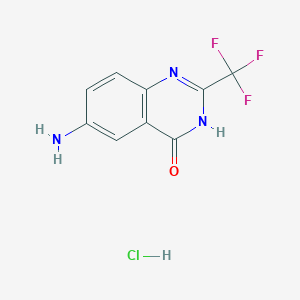
![5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2914156.png)

![1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2914160.png)
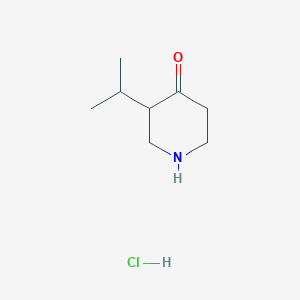
![N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2914164.png)
![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2914166.png)
